REACTION_CXSMILES
|
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N)(C)(C)C.S(N)(N)(=O)=O.C(C1C=CN=NC=1C(CC(C)(C)C)(C)C)(CC(C)(C)C)(C)C.C(N=[N:47][C:48]([CH2:51][C:52](C)(C)C)([CH3:50])[CH3:49])(C)(C)C.C(N=NC(C)(C)C)(C)(C)C>>[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:48]([NH2:47])([CH2:51][CH3:52])([CH3:50])[CH3:49]
|
Name
|
al 1976
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC(C)(C)C
|
Name
|
azoalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
azoalkanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
di-tert-octyldiazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=C(N=NC=C1)C(C)(C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
has a ten hour
|
Type
|
CUSTOM
|
Details
|
half life of 137° C.) is obtained
|
Type
|
CUSTOM
|
Details
|
the 10 hour half lives
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
a b.p. of 109° C.) is removed during the workup
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N)(C)(C)C.S(N)(N)(=O)=O.C(C1C=CN=NC=1C(CC(C)(C)C)(C)C)(CC(C)(C)C)(C)C.C(N=[N:47][C:48]([CH2:51][C:52](C)(C)C)([CH3:50])[CH3:49])(C)(C)C.C(N=NC(C)(C)C)(C)(C)C>>[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:48]([NH2:47])([CH2:51][CH3:52])([CH3:50])[CH3:49]
|
Name
|
al 1976
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC(C)(C)C
|
Name
|
azoalkane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
azoalkanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
di-tert-octyldiazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=C(N=NC=C1)C(C)(C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=NC(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
has a ten hour
|
Type
|
CUSTOM
|
Details
|
half life of 137° C.) is obtained
|
Type
|
CUSTOM
|
Details
|
the 10 hour half lives
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
a b.p. of 109° C.) is removed during the workup
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |